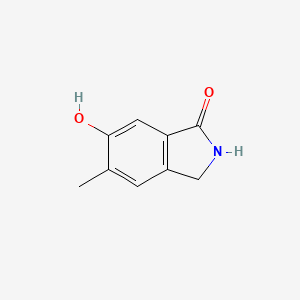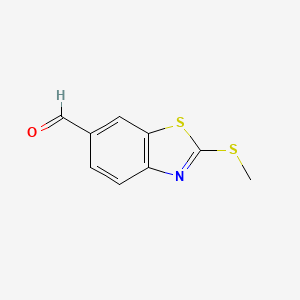
6-Benzothiazolecarboxaldehyde, 2-(methylthio)-
Vue d'ensemble
Description
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- (BMT) is an organic compound belonging to the class of thiazole derivatives. It is a colorless liquid with a characteristic odor and is soluble in organic solvents. BMT has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, including cyclooxygenase-2 (COX-2), thioredoxin reductase (TrxR), and glutathione reductase (GR). 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been used in studies of the metabolism of drugs and other compounds. It has been used as a model compound to study the mechanism of action of certain drugs and to investigate the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is not completely understood. However, it is believed to act as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. It is also believed to act as an inhibitor of thioredoxin reductase, an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit glutathione reductase, an enzyme involved in the reduction of glutathione.
Biochemical and Physiological Effects
6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has also been shown to inhibit the activity of thioredoxin reductase (TrxR), an enzyme involved in the reduction of disulfide bonds. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has been shown to inhibit the activity of glutathione reductase (GR), an enzyme involved in the reduction of glutathione.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is its high yield and low cost. 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- is relatively easy to synthesize and is readily available from chemical suppliers. In addition, 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- has a wide range of applications in the fields of medicine, pharmaceuticals, and biochemistry. However, the use of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- in laboratory experiments is limited by its instability and its potential to cause irritation to skin, eyes, and respiratory tract.
Orientations Futures
Future research on 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- may focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research may focus on identifying new applications for 6-Benzothiazolecarboxaldehyde, 2-(methylthio)-, such as its use as a substrate for enzymes involved in the metabolism of drugs and other compounds. Finally, further research may focus on developing new synthetic methods for the production of 6-Benzothiazolecarboxaldehyde, 2-(methylthio)- and on developing methods to improve its stability.
Propriétés
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNYNEAMWXQJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

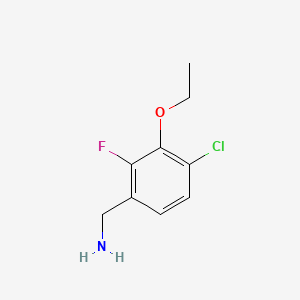
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
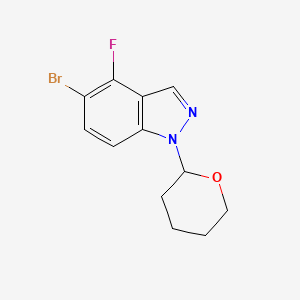
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
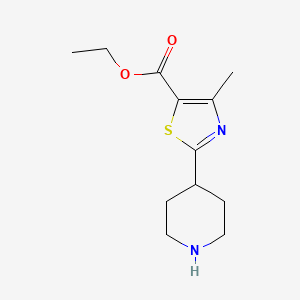
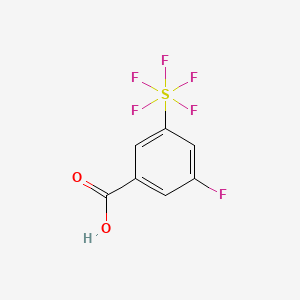
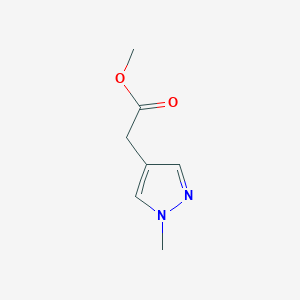
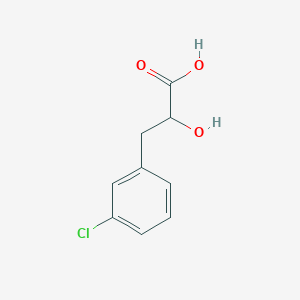
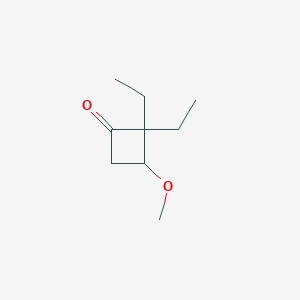

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

